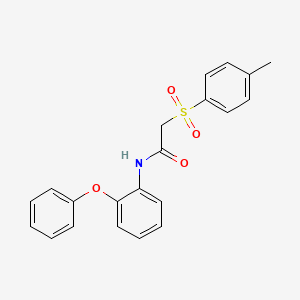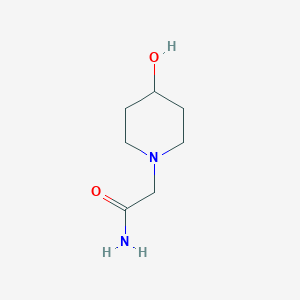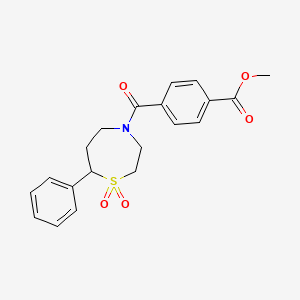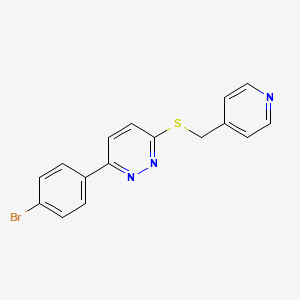
N-(2-phenoxyphenyl)-2-tosylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-Phenoxyphenyl)methanesulphonamide” is a pharmaceutical impurity standard related to Nimesulide, a non-steroidal anti-inflammatory drug . It has a molecular formula of C13H13NO3S and a molecular weight of 263.31 .
Synthesis Analysis
While specific synthesis methods for “N-(2-phenoxyphenyl)-2-tosylacetamide” were not found, there are methods for synthesizing similar compounds. For instance, 2-(2-Phenoxyphenyl) acetohydrazide, a related compound, can be synthesized from 2-phenoxybenzoic acid .Molecular Structure Analysis
The molecular structure of “N-(2-Phenoxyphenyl)methanesulphonamide” has been confirmed by different nuclear magnetic resonance techniques, Fourier transform infrared spectroscopy (FTIR), and Mass-spectrometry .Physical And Chemical Properties Analysis
“N-(2-Phenoxyphenyl)methanesulphonamide” has a molecular formula of C13H13NO3S and a molecular weight of 263.31 . More specific physical and chemical properties were not found.Aplicaciones Científicas De Investigación
Synthesis of Complexes
The compound can be used in the synthesis of complexes, such as the Zn(II) complex. This complex was synthesized by combining the ligand in a 1:1 molar ratio with zinc sulphateheptahydrate . The zinc ion is coordinated in a pentadentate manner, according to an IR and NMR investigation .
DNA Interaction Studies
The Zn(II) complex synthesized using this compound has been used to study interactions with CT (calf thymus) DNA. Viscosity measurements, absorption and fluorescence spectroscopy were utilized to examine the complex’s interaction with DNA .
ADMET Characteristics
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) characteristics of the ligand and complex were ascertained through ADMET studies .
Density Functional Theory (DFT) Studies
The stability of the Zn(II) complex was indicated by the calculation of the different electronic parameters of the optimized structure through Density Functional Theory (DFT) .
Molecular Docking Studies
Molecular docking studies reflected the future opportunity for the consideration of Zn(II) complex to fight against Alzheimer and Glaucoma diseases .
Synthesis of Schiff Bases
The compound can be used in the synthesis of Schiff bases. Schiff bases and their metal complexes have garnered enormous attention of chemists worldwide due to their multiple biological applications .
7. Synthesis of Tetracyclic 3,4-fused Indoles and Dihydroindoles An efficient synthetic method of tetracyclic 3,4-fused indoles and dihydroindoles via rhodium-catalyzed (3+2) cycloaddition of N-tosyl-4-(2-phenoxyphenyl)-1,2,3-triazole was described .
8. Synthesis of Drugs and Bioactive Molecules The compound can be used in the synthesis of drugs and bioactive molecules. For example, N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (nimesulide) is a well-known brain cyclooxygenase (COX) inhibitor with increased selectivity for COX-2 .
Safety And Hazards
Direcciones Futuras
The role of neuroinflammation in diseases like Alzheimer’s is being studied, and PET imaging with ligands for neuroinflammation may act as surrogate markers of disease progression . This could help develop more integrative models of diseases and measure the efficacy of clinical trials using anti-inflammatory compounds .
Propiedades
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-(2-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-16-11-13-18(14-12-16)27(24,25)15-21(23)22-19-9-5-6-10-20(19)26-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCANVBMNHMOUDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyphenyl)-2-tosylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,5-dimethoxyphenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2448267.png)


![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-phenylpropanoate](/img/structure/B2448272.png)
![2-[5-(4-benzylpiperazin-1-yl)sulfonylpyridin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2448274.png)

![N-[1-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]oxirane-2-carboxamide](/img/structure/B2448278.png)
![1-tert-butyl-4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2448280.png)

![1-(3-Methoxypropyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2448282.png)



